

# Combination Therapy of DSP107 with Atezolizumab Shows Promise in Advanced Solid Tumors

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## Compound of Interest

Compound Name: GR 128107

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A novel investigational agent, DSP107, when used in combination with the PD-L1 inhibitor atezolizumab, has demonstrated encouraging anti-tumor activity and a manageable safety profile in patients with advanced solid tumors, according to results from a Phase 1/2 clinical trial. The study highlights the potential of this combination therapy, particularly in patients with microsatellite stable colorectal cancer (MSS-CRC), a patient population that has historically shown limited response to immunotherapy.

DSP107 is a first-in-class dual-targeting fusion protein.<sup>[1]</sup> It is designed to simultaneously block the CD47 "don't eat me" signal on cancer cells, thereby promoting macrophage-mediated phagocytosis, and activate the 4-1BB co-stimulatory pathway on T-cells to enhance their anti-tumor activity.<sup>[2][3][4][5]</sup> This dual mechanism of action targets both the innate and adaptive immune systems.<sup>[2][3][4][5]</sup> Atezolizumab is an established immune checkpoint inhibitor that works by blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells, thus restoring the ability of T-cells to recognize and attack cancer cells.

## Quantitative Data Summary

The clinical trial (NCT04440735) evaluated DSP107 as a monotherapy and in combination with atezolizumab in patients with advanced solid tumors who had received a median of three prior lines of therapy.<sup>[1]</sup> The combination therapy, particularly at the highest dose of DSP107 (10 mg/kg), showed a notable disease control rate (DCR).<sup>[1]</sup>

Treatment Arm	Patient Population	N	Disease Control Rate (DCR)	Objective Response
DSP107 (10 mg/kg) + Atezolizumab	Advanced Solid Tumors	7	57%	-
DSP107 (10 mg/kg) + Atezolizumab	MSS-CRC	3	100%	2 of 3 patients had objective responses with significant tumor shrinkage (73% and 83%)
DSP107 Monotherapy	Advanced Solid Tumors	22	50%	-
DSP107 Monotherapy	Efficacy-Evaluable MSS-CRC	19	21%	-
DSP107 + Atezolizumab	Efficacy-Evaluable MSS-CRC	21	62%	One complete response (>2.5 years), one partial response with 86% tumor reduction (>16 months)

Data from Phase 1/2 study of DSP107.[\[1\]](#)[\[6\]](#)[\[7\]](#)

In the MSS-CRC cohort receiving the combination, two out of three patients exhibited deep and durable objective responses, with target lesion shrinkage of 73% and 83%.[\[1\]](#) The responses were lasting, with durability of 10 and 9 months respectively at the time of data cutoff.[\[1\]](#) The third patient in this cohort achieved stable disease with 16% tumor shrinkage for 6.5 months.[\[1\]](#) In a later update from the Phase 2 dose expansion, the combination therapy in 3rd line MSS-CRC patients showed a median overall survival of 17 months, compared to 8.1 months for DSP107 monotherapy.[\[6\]](#)[\[7\]](#)

The combination of DSP107 and atezolizumab was well-tolerated, with no dose-limiting toxicities observed up to the 10 mg/kg dose of DSP107.[1][8] The most common treatment-related adverse events were Grade 1-2 and included diarrhea, fatigue, and infusion-related reactions.[8]

## Experimental Protocols

The reported data is from a Phase 1/2, open-label, multi-center study (NCT04440735).[1]

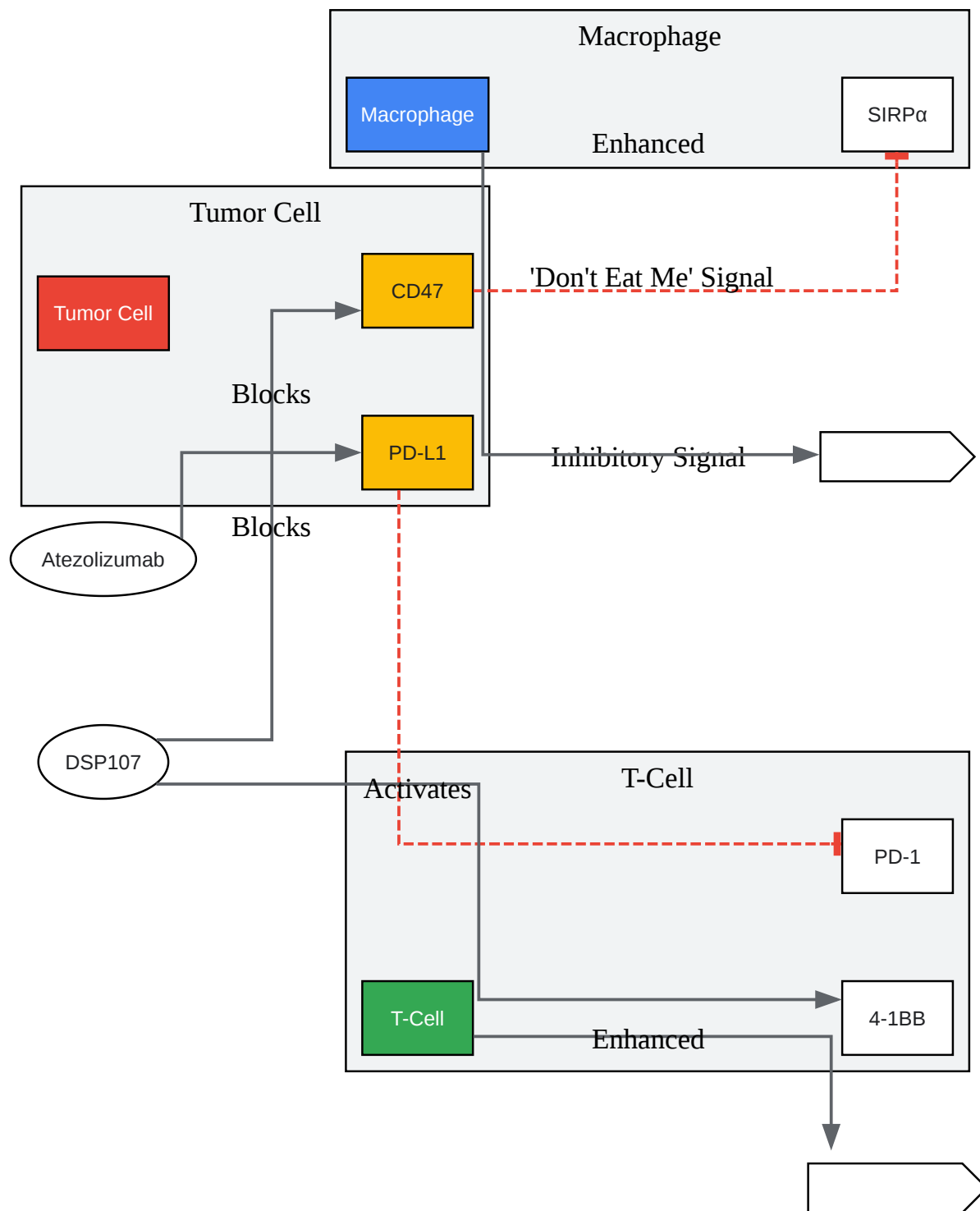
**Patient Population:** The study enrolled patients with advanced solid tumors who were not candidates for or were refractory to standard therapies.[9] A key cohort included patients with MSS-CRC.[1] Eligible patients had an ECOG performance status of 0 or 1 and measurable disease as per RECIST v1.1 criteria.[9]

**Treatment Regimen:** In the combination arm, patients received weekly intravenous infusions of DSP107 at doses of 1, 3, or 10 mg/kg.[1][8] Atezolizumab was administered at a dose of 1200 mg every three weeks.[1][8] Treatment was continued until disease progression or unacceptable toxicity.[1]

**Endpoints:** The primary objective of the dose-escalation phase was to assess the safety and tolerability of DSP107 in combination with atezolizumab.[1][8] Secondary objectives included the preliminary assessment of anti-tumor efficacy.[1] Tumor response was evaluated every two months using RECIST v1.1 criteria.[8]

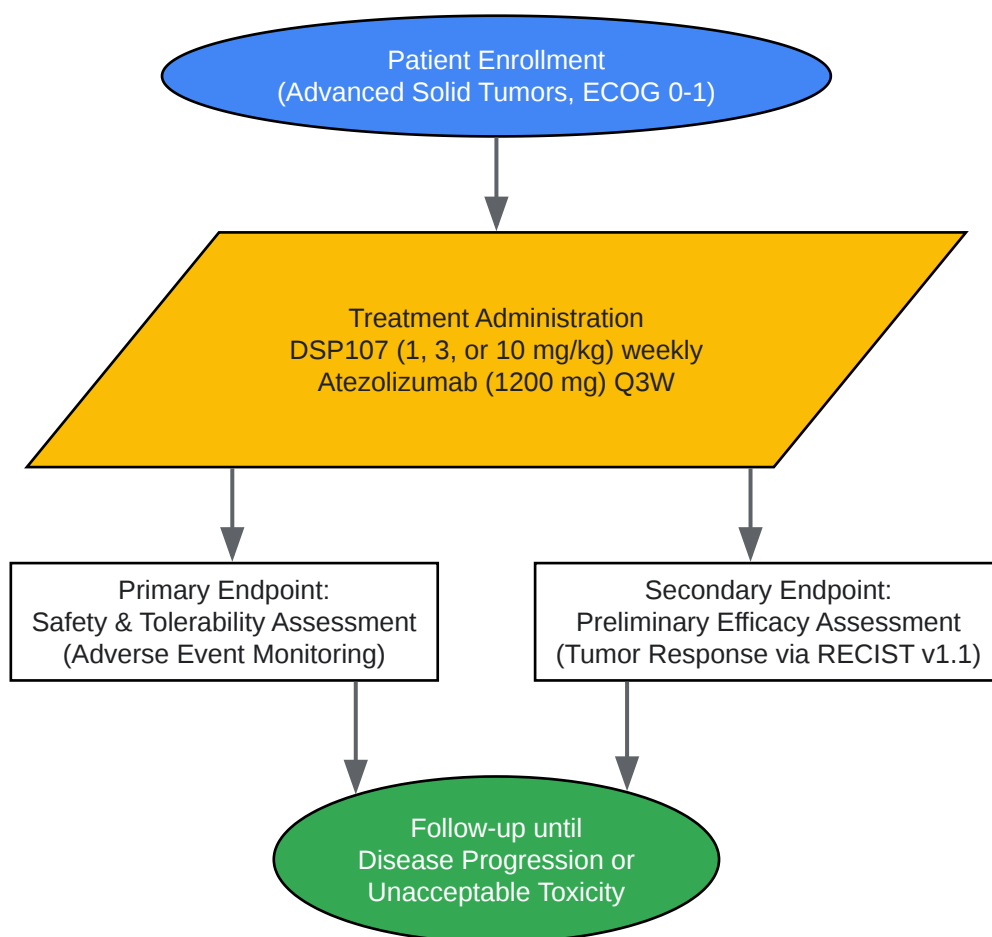
## Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of the combination therapy and the clinical trial workflow.



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Caption: Mechanism of action of DSP107 and Atezolizumab combination therapy.



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Caption: Simplified workflow of the NCT04440735 clinical trial.

## Alternative Combination: TR-107 in Glioblastoma

In preclinical studies, another agent, TR-107, has been investigated in combination with TNF-related apoptosis-inducing ligand (TRAIL)-secreting neural stem cells (hiNeuroS-TRAIL) for the treatment of glioblastoma (GBM).[10][11] This combination demonstrated synergistic tumor growth inhibition in GBM cell lines.[10] The therapy was also shown to upregulate caspase markers, suggesting an increase in apoptosis, and to restore sensitivity to the intrinsic apoptotic pathway in TRAIL-resistant cells.[11] In animal models of GBM, the combination of hiNeuroS-TRAIL and TR-107 led to significant reductions in tumor burden and improved survival compared to either agent alone.[10][11] While promising, this research is at an earlier, preclinical stage compared to the clinical data available for DSP107.

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